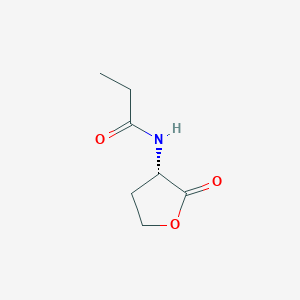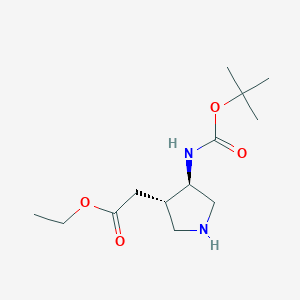
Ethyl 2-((3S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidin-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((3S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidin-3-yl)acetate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protected amine group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((3S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidin-3-yl)acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino acids or the reduction of pyrrolidinones.
Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the pyrrolidine derivative with ethyl bromoacetate in the presence of a base like potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((3S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may result in the removal of the Boc protecting group.
Aplicaciones Científicas De Investigación
Ethyl 2-((3S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-((3S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidin-3-yl)acetate involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The ester functionality allows for hydrolysis to yield the corresponding carboxylic acid, which can further interact with enzymes and receptors.
Comparación Con Compuestos Similares
Ethyl 2-((3S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidin-3-yl)acetate can be compared with other similar compounds such as:
Ethyl 2-((3S,4R)-4-amino)pyrrolidin-3-yl)acetate: Lacks the Boc protecting group, making it more reactive but less stable.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.
Ethyl 2-((3S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidin-3-yl)propanoate: Contains a propanoate ester, which may influence its biological activity and interactions.
These comparisons highlight the unique properties of this compound, particularly its stability and reactivity due to the presence of the Boc protecting group and the ethyl ester functionality.
Propiedades
Fórmula molecular |
C13H24N2O4 |
|---|---|
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
ethyl 2-[(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-3-yl]acetate |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)6-9-7-14-8-10(9)15-12(17)19-13(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,15,17)/t9-,10-/m0/s1 |
Clave InChI |
MFJHGHWUMPXLJR-UWVGGRQHSA-N |
SMILES isomérico |
CCOC(=O)C[C@H]1CNC[C@@H]1NC(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)CC1CNCC1NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Aminoethyl)-6-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B12891340.png)
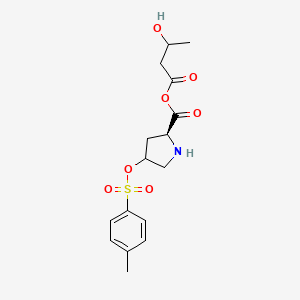


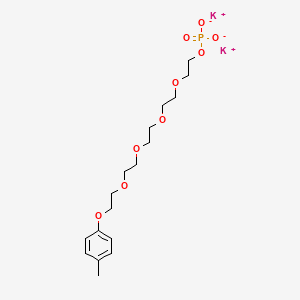
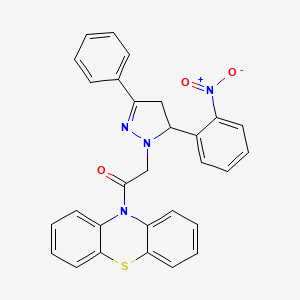
![Carbamic acid, [2-(heptyloxy)phenyl]-, 3-(1-pyrrolidinyl)propyl ester](/img/structure/B12891389.png)
![6-Methoxybenzo[c]isoxazol-3-amine](/img/structure/B12891404.png)
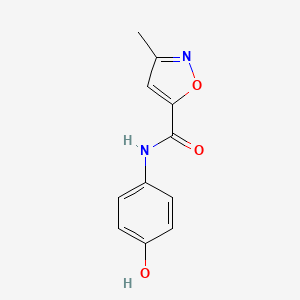


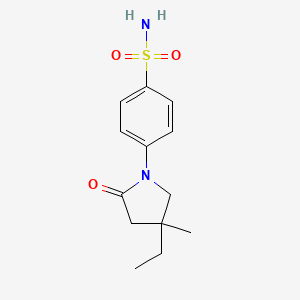
![Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate](/img/structure/B12891421.png)
